Simvastatin, 1-Pyreneacetyl Ester

Description

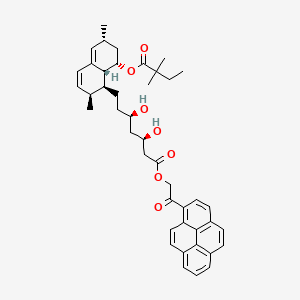

Structure

3D Structure

Properties

IUPAC Name |

(2-oxo-2-pyren-1-ylethyl) (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H50O7/c1-6-43(4,5)42(48)50-37-21-25(2)20-30-11-10-26(3)33(40(30)37)19-16-31(44)22-32(45)23-38(47)49-24-36(46)34-17-14-29-13-12-27-8-7-9-28-15-18-35(34)41(29)39(27)28/h7-15,17-18,20,25-26,31-33,37,40,44-45H,6,16,19,21-24H2,1-5H3/t25-,26-,31+,32+,33-,37-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGCOTZTJMQDOW-TXXDJFRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OCC(=O)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)OCC(=O)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H50O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676142 | |

| Record name | 2-Oxo-2-(pyren-1-yl)ethyl (3R,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193682-18-7 | |

| Record name | 2-Oxo-2-(pyren-1-yl)ethyl (3R,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic and Cellular Investigations of Simvastatin, 1 Pyreneacetyl Ester

In Vitro Enzymatic Hydrolysis and Activation

Simvastatin (B1681759) is a prodrug that requires in vivo hydrolysis of its lactone ring to the active β-hydroxy acid form. drugbank.com The introduction of a 1-pyreneacetyl ester group creates an additional ester linkage that must be cleaved to release the active compound. The activation of Simvastatin, 1-Pyreneacetyl Ester is therefore a multi-step process involving both enzymatic and chemical transformations.

The hydrolysis of ester-containing prodrugs is primarily mediated by carboxylesterases (CES) and, in some cases, arylesterases such as paraoxonases (PONs). nih.govnih.gov In humans, two major carboxylesterases, hCE1 and hCE2, are responsible for the metabolism of a wide variety of drugs. nih.gov hCE1 is predominantly found in the liver, while hCE2 is highly expressed in the intestine. nih.gov

Simvastatin itself is a substrate for these enzymes. nih.govnih.gov Specifically, carboxylesterase has been identified as the major esterase hydrolyzing simvastatin in rat blood, while both carboxylesterase and paraoxonase contribute to its hydrolysis in human blood. nih.gov Human recombinant enzyme studies have identified simvastatin as a substrate for PON1, CES1b, PON3, and CES1c. nih.gov Given that Simvastatin, 1-Pyreneacetyl Ester contains an ester bond similar to the lactone ring of simvastatin, it is highly probable that these same enzymes are responsible for its cleavage. The enzymatic hydrolysis would involve the addition of water to the ester group, yielding a carboxylic acid and an alcohol, which are more polar and readily eliminated. nih.gov

The efficiency of this hydrolysis can be influenced by several factors, including sex-based differences in enzyme activity, with some studies suggesting that females have greater hCE1 activity than males. nih.gov

The chemical stability and transformation of simvastatin and its derivatives are significantly influenced by pH. The hydrolysis of the lactone ring in simvastatin is pH-dependent, with the rate of conversion to the active hydroxy acid form increasing significantly at physiological and alkaline pH. nih.govmdpi.com At an acidic pH, a greater proportion of the statin remains in its more lipophilic lactone form. nih.gov

This pH-dependent hydrolysis is a characteristic of many ester-containing prodrugs, which can be designed to be acid-labile or base-labile. fiveable.me Acid-labile esters are stable at physiological pH but hydrolyze rapidly in acidic environments like lysosomes, while base-labile esters are more readily hydrolyzed in the alkaline conditions of the intestine. fiveable.me It is expected that the 1-pyreneacetyl ester bond of the simvastatin prodrug would also be susceptible to pH-dependent hydrolysis, in addition to enzymatic cleavage. The rate of this chemical transformation would likely increase with rising pH, similar to the hydrolysis of the simvastatin lactone. mdpi.com

The following table illustrates the pH-dependent conversion of simvastatin lactone to its hydroxy acid form in human plasma over 24 hours, which provides a model for the expected behavior of the ester prodrug.

| pH | Simvastatin Lactone (%) | Simvastatin Hydroxy Acid (%) |

| 6.8 | ~40 | ~60 |

| 7.4 | ~13 | ~87 |

| 7.8 | <5 | >95 |

| Data adapted from studies on simvastatin lactone conversion in human plasma. nih.gov |

The kinetics of esterase-mediated conversion of simvastatin have been investigated in various biological matrices. In rat blood, carboxylesterase is the primary enzyme responsible for the hydrolysis of simvastatin. nih.gov Studies using rat hepatocytes have shown that the metabolism of simvastatin can be significantly inhibited by compounds that block cytochrome P450 enzymes, which are also involved in its metabolic pathway. nih.gov

Kinetic studies with human recombinant enzymes have determined the intrinsic clearance (Clint) for the hydrolysis of simvastatin by several esterases. This provides a quantitative measure of the efficiency of these enzymes in converting the prodrug.

| Enzyme | Intrinsic Clearance (Clint) (μL/min/mg protein) |

| PON1 | 8.75 |

| CES1b | 5.77 |

| PON3 | 3.93 |

| CES1c | 2.45 |

| Data from studies on simvastatin hydrolysis by human recombinant enzymes. nih.gov |

These kinetic parameters are crucial for understanding the rate of activation of Simvastatin, 1-Pyreneacetyl Ester in different tissues and species, which will ultimately influence its pharmacological activity. The presence of esterase inhibitors can dramatically alter the pharmacokinetic profile, leading to higher concentrations of the prodrug form. nih.gov

Intracellular Processing and Localization Studies in Preclinical Models

The pyrene (B120774) moiety of Simvastatin, 1-Pyreneacetyl Ester serves as a fluorescent probe, allowing for the investigation of its uptake, distribution, and trafficking within cells.

The cellular uptake of statins depends on their lipophilicity. drugbank.com More lipophilic statins like simvastatin are thought to enter cells via passive diffusion across the plasma membrane. drugbank.com However, the conjugation of the bulky pyreneacetyl group may alter the primary mode of entry for Simvastatin, 1-Pyreneacetyl Ester.

The uptake of fluorescently-labeled molecules can occur through various pathways. Studies with other pyrene-labeled molecules, such as pyrene-labeled cholesterol, have demonstrated that their delivery into cells can be mediated by lipoprotein receptors, followed by internalization. nih.gov This suggests that Simvastatin, 1-Pyreneacetyl Ester, particularly if associated with lipoproteins in biological fluids, could be taken up by receptor-mediated endocytosis.

Furthermore, the size and properties of the molecule could favor other endocytic pathways. Macropinocytosis and clathrin-independent endocytosis are known mechanisms for the internalization of various molecules and nanoparticles. While specific studies on the uptake mechanism of Simvastatin, 1-Pyreneacetyl Ester are not available, the general principles of drug delivery suggest that multiple pathways, including direct diffusion and various forms of endocytosis, could be involved. science.gov

The intrinsic fluorescence of the pyrene group is a powerful tool for visualizing the subcellular fate of Simvastatin, 1-Pyreneacetyl Ester. Pyrene exhibits a unique fluorescence property where it can form excited-state dimers called excimers, whose emission is red-shifted compared to the monomer emission. The ratio of excimer to monomer fluorescence is sensitive to the local concentration and environment of the probe, making it useful for studying membrane properties and intracellular trafficking. nih.gov

Studies using pyrene-labeled cholesterol have shown that it can be delivered to specific intracellular compartments, such as late endosomes and multivesicular bodies, where it colocalizes with markers like Lamp1 and caveolin-1. nih.gov The high excimer fluorescence observed in these structures indicated an ordered membrane environment. nih.gov

It is anticipated that after cellular uptake, Simvastatin, 1-Pyreneacetyl Ester would initially be distributed to endocytic vesicles. Following enzymatic or pH-mediated hydrolysis of the ester bond, the released pyrene-containing moiety and the active simvastatin hydroxy acid would traffic to different subcellular locations. The pyrene derivative's path could be tracked by fluorescence microscopy, while the active simvastatin would be expected to localize to the endoplasmic reticulum, the site of its target enzyme, HMG-CoA reductase. nih.gov This subcellular targeting is a key area of investigation for enhancing the efficacy of drugs designed to act on intracellular targets. science.gov

Assessment of Intracellular Release of Simvastatin Acid Metabolite

Simvastatin, 1-Pyreneacetyl Ester is designed as a prodrug that requires intracellular activation. Upon crossing the cell membrane, the ester bond linking simvastatin to the pyreneacetyl moiety is expected to be cleaved by intracellular esterases, such as carboxylesterases and paraoxonases, which are present in human and rat blood and various tissues. nih.govresearchgate.netdrugbank.com This hydrolysis releases simvastatin and 1-pyreneacetic acid.

The released simvastatin is itself an inactive lactone prodrug. drugbank.comsemanticscholar.org It must undergo a second hydrolysis step to open the lactone ring, forming the pharmacologically active β-hydroxy acid metabolite, simvastatin acid. nih.govsemanticscholar.org This conversion is mediated by a combination of spontaneous chemical conversion and enzyme-mediated hydrolysis by nonspecific carboxylesterases found in the plasma, liver, and intestinal wall. drugbank.com The efficiency of this two-step bioactivation is critical, as the resulting simvastatin acid is the molecule responsible for the therapeutic effects of the drug. The pyreneacetyl component, once cleaved, would serve as a fluorescent marker, enabling researchers to track the initial uptake and cleavage of the ester prodrug, although it does not have a direct pharmacological role in the context of statin activity.

Pharmacological Action at the Molecular and Cellular Level (in in vitro systems)

The pharmacological effects of Simvastatin, 1-Pyreneacetyl Ester are attributable to the actions of its released and subsequently activated metabolite, simvastatin acid. These effects include the primary mechanism of HMG-CoA reductase inhibition and a range of cholesterol-independent "pleiotropic" effects observed in cellular models.

Inhibition of HMG-CoA Reductase Activity by Active Metabolites of the Ester

The principal mechanism of action for statins is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. helsinki.finih.gov This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is an early and rate-limiting step in the cholesterol biosynthesis pathway. nih.gov The active metabolite, simvastatin acid, is structurally similar to HMG-CoA and competes for the active site of the HMG-CoA reductase enzyme. drugbank.com

In vitro assays confirm that simvastatin acid is a potent inhibitor of HMG-CoA reductase. Studies have determined its half-maximal inhibitory concentration (IC50) to be in the nanomolar range, demonstrating its high affinity for the enzyme. helsinki.fithieme-connect.com For instance, the IC50 value for simvastatin acid has been reported to be approximately 11.2 nM. thieme-connect.com This potent inhibition leads to a dose-dependent decrease in HMG-CoA reductase activity within cells, as demonstrated in ovarian and endometrial cancer cell lines. nih.govoncotarget.com

| Parameter | Value | Cell/System | Reference |

|---|---|---|---|

| IC50 | ~11.2 nM | Enzyme Assay | thieme-connect.com |

| Effect | Dose-dependent decrease in HMGCR activity | Hey and SKOV3 Ovarian Cancer Cells | oncotarget.com |

| Effect | Reduction in HMGCR enzymatic activity | ECC-1 and Ishikawa Endometrial Cancer Cells | nih.gov |

Pleiotropic Effects of Simvastatin Metabolites in Cellular Systems

Simvastatin has been shown to improve endothelial function by increasing the bioavailability of nitric oxide (NO), a key regulator of vascular tone. nih.gov In vitro studies using various endothelial cell lines have demonstrated that simvastatin enhances the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO. bohrium.comphysiology.orgahajournals.org This effect is observed at concentrations achievable in clinical use. For example, treating human aortic endothelial cells with simvastatin at concentrations of 0.1 to 10 μM resulted in a significant, dose-dependent increase in eNOS mRNA and protein levels. bohrium.com This upregulation of eNOS leads to increased NO production, which can promote vasorelaxation and maintain cardiovascular health. nih.govphysiology.org The mechanism appears to involve the activation of the protein kinase Akt and AMP-activated protein kinase (AMPK), which in turn phosphorylate and activate eNOS. nih.gov

| Finding | Cell Type | Simvastatin Concentration | Reference |

|---|---|---|---|

| Increased eNOS mRNA and protein levels | Human Abdominal Aortic Endothelial Cells | 0.1 - 10 µM | bohrium.com |

| Increased eNOS phosphorylation via AMPK | Rat Mesenteric Arteries | 1 µM | nih.gov |

| Increased eNOS protein content by >200% | Rat Aortic Tissue | 0.1 mM (for 24h) | physiology.org |

| Impaired simvastatin-induced NO production in the presence of ADMA | Endothelial Cells | ≥0.5 µmol/L ADMA | ahajournals.org |

Simvastatin exhibits anti-inflammatory properties by modulating leukocyte adhesion. One key mechanism is its ability to bind directly to Lymphocyte Function-Associated Antigen-1 (LFA-1), an integrin receptor on leukocytes that is crucial for their adhesion to intercellular adhesion molecule-1 (ICAM-1) on endothelial cells. researchgate.netnih.gov This interaction is a critical step in the inflammatory process, allowing leukocytes to exit the bloodstream and migrate into tissues.

Studies have shown that simvastatin, along with other type-1 statins, binds to a novel allosteric site on the LFA-1 αL I domain, distinct from the main ligand-binding site. researchgate.netnih.gov This binding locks the integrin in a low-affinity conformation, thereby inhibiting its interaction with ICAM-1. nih.gov This effect has been demonstrated to block the proliferative response of T-cells that is dependent on the LFA-1–ICAM-1 interaction. researchgate.net The half-maximum inhibition for CR3-supported adhesion by simvastatin was observed at approximately 25 μM in K562 cells. nih.gov

Simvastatin has been shown to modulate oxidative stress in various cellular models, although the effects can be context-dependent. nih.gov In some studies, simvastatin demonstrates antioxidant effects by lowering levels of reactive oxygen species (ROS). This is achieved, in part, by activating the transcription factor Nrf2, which upregulates the expression of numerous antioxidant and cytoprotective genes. nih.govmdpi.com This activation occurs through the PI3K/Akt signaling pathway. nih.gov

Conversely, in other contexts, particularly in cancer cell lines, simvastatin has been reported to act as a pro-oxidant, increasing intracellular ROS levels. nih.govwjgnet.com For example, in human melanoma cells and colon cancer cells, simvastatin treatment led to an increase in ROS, which was associated with inducing senescence and ferroptosis, respectively. nih.govwjgnet.com In human neuronal SH-SY5Y cells, simvastatin treatment at 1 µM and 2 µM significantly increased intracellular ROS production by 38% and 42%, respectively, which was linked to mitochondrial dysfunction. tandfonline.com This suggests that simvastatin's impact on cellular redox balance is complex and may depend on cell type and metabolic state.

| Effect | Finding | Cell Type | Reference |

|---|---|---|---|

| Antioxidant | Lowers ROS by activating Nrf2 via PI3K/Akt pathway | Mouse Embryonic Fibroblasts | nih.gov |

| Pro-oxidant | Increased intracellular ROS, promoting senescence | Human Melanoma Cells (WM9) | nih.gov |

| Pro-oxidant | Increased intracellular ROS by 38-42% | Human Neuronal Cells (SH-SY5Y) | tandfonline.com |

| Pro-oxidant | Increased ROS and MDA levels, decreased GSH | Colon Cancer Cells (HCT-116, SW620) | wjgnet.com |

Investigating Effects on Specific Cellular Pathways (e.g., Caspase activity in retinal pigment epithelial cells, APP processing in specific cell lines)

A thorough review of available scientific literature reveals no specific studies or published data on the effects of Simvastatin, 1-Pyreneacetyl Ester on caspase activity in retinal pigment epithelial cells or on the processing of Amyloid Precursor Protein (APP) in any cell line.

The compound "Simvastatin, 1-Pyreneacetyl Ester" is identified primarily as a derivative or impurity of Simvastatin, often used for analytical or research purposes. nih.govclearsynth.comtoocle.compharmaffiliates.com The presence of the pyreneacetyl group suggests it may function as a fluorescent probe. aging-us.comresearchgate.netnih.gov However, research detailing its biological activity or its specific effects on cellular pathways such as apoptosis via caspase activation or APP metabolism is not available in the public domain.

While extensive research exists on the parent compound, Simvastatin, and its influence on caspase-dependent apoptosis and APP processing, these findings cannot be scientifically attributed to its 1-Pyreneacetyl Ester derivative without direct experimental evidence. oup.comaai.orgnih.govnih.gov

Therefore, no research findings or data tables concerning the effects of Simvastatin, 1-Pyreneacetyl Ester on the specified cellular pathways can be provided.

Animal Model Studies on Simvastatin, 1 Pyreneacetyl Ester Excluding Direct Efficacy/toxicity and Clinical Implications

Preclinical Pharmacokinetic and Biotransformation Assessment

The pharmacokinetic profile of Simvastatin (B1681759), 1-Pyreneacetyl Ester is anticipated to be governed by the characteristics of simvastatin as a prodrug, with the pyreneacetyl ester moiety influencing its absorption and initial metabolic steps.

Absorption, Distribution, and Metabolism in Relevant Animal Models (e.g., rodent, canine systems)

Simvastatin, the parent compound, is administered as an inactive lactone prodrug. mdpi.comnih.gov Following oral administration in animal models, it is well-absorbed but undergoes extensive first-pass metabolism, primarily in the liver. nih.govnih.gov This initial metabolism is crucial as it involves hydrolysis of the lactone ring by esterases, such as carboxylesterases (CES) and paraoxonases (PON), to form the pharmacologically active β-hydroxy acid metabolite, simvastatin acid. mdpi.comclinpgx.org The rate of this conversion can vary between species; for instance, the conversion rate in rat plasma is significantly higher than in human plasma. mdpi.com

For Simvastatin, 1-Pyreneacetyl Ester, the ester linkage connecting the pyreneacetyl group would also be a target for ubiquitous esterase enzymes found in the blood, liver, and small intestine. mdpi.comresearchgate.net Cleavage of this ester would release simvastatin (or simvastatin acid, depending on the status of the lactone ring) and a pyrene-containing byproduct.

The distribution of simvastatin is characterized by high hepatic extraction. mdpi.com Studies using radiolabeled atorvastatin, another statin, in rats have shown that the highest tissue levels are found in the liver, the target organ for its cholesterol-lowering effect. nih.govacs.org This liver tropism is a key feature of many statins. Following distribution, both simvastatin and simvastatin acid are extensively metabolized by cytochrome P450 enzymes, particularly the CYP3A subfamily, in rat and human liver microsomes. nih.govclinpgx.org

The pyrene (B120774) moiety, once cleaved, would follow its own metabolic pathway. Studies in rats show that pyrene is metabolized to 1-hydroxypyrene (B14473) by CYP enzymes, which is then conjugated to form metabolites such as pyrene-1-glucuronide (PYOG) and pyrene-1-sulfate (PYOS). researchgate.netnih.gov

Comparative Pharmacokinetics of Simvastatin, 1-Pyreneacetyl Ester versus Simvastatin in Animal Systems

Direct comparative pharmacokinetic data for Simvastatin, 1-Pyreneacetyl Ester is not available. However, comparisons between simvastatin and its active metabolite, simvastatin acid, have been conducted in canine models. In dogs, the conversion process favors the formation of simvastatin acid from simvastatin. nih.gov The formation clearance of simvastatin acid from simvastatin (CL12) was found to be approximately 8-fold greater than the reverse reaction (CL21). nih.gov

The introduction of the bulky and lipophilic 1-pyreneacetyl ester group would likely alter the physicochemical properties of the simvastatin molecule. This could potentially lead to differences in absorption rate, plasma protein binding, and susceptibility to first-pass metabolism compared to the unmodified simvastatin lactone. The increased lipophilicity might enhance membrane permeability but could also lead to more extensive sequestration in adipose tissue or altered interaction with metabolic enzymes and transporters.

Pharmacokinetic Parameters of Simvastatin (SV) and Simvastatin Acid (SVA) in Dogs Data represents pharmacokinetic parameters following intravenous administration in control animals.

| Parameter | Simvastatin (SV) | Simvastatin Acid (SVA) |

| Irreversible Elimination Clearance (CL) | 10.5 ml min⁻¹ kg⁻¹ | 18.6 ml min⁻¹ kg⁻¹ |

| Formation Clearance (SV to SVA) | 4.8 ml min⁻¹ kg⁻¹ | N/A |

| Formation Clearance (SVA to SV) | N/A | 0.6 ml min⁻¹ kg⁻¹ |

| Volume of Distribution (Vss) | 2.3 L kg⁻¹ | 0.3 L kg⁻¹ |

Source: Adapted from Prueksaritanont et al., Pharmaceutical Research. nih.gov

Evaluation of First-Pass Metabolism and Systemic Exposure of Active Metabolite in Animal Studies

Simvastatin undergoes significant first-pass metabolism in the liver, which contributes to its low oral bioavailability (approximately 5% in humans). nih.gov This process is primarily mediated by CYP3A enzymes. researchgate.netfda.gov Studies in rat hepatocytes have been instrumental in elucidating these metabolic pathways. nih.gov

For Simvastatin, 1-Pyreneacetyl Ester, the first-pass effect would involve two key enzymatic processes: esterase-mediated hydrolysis of the pyreneacetyl ester and CYP3A-mediated oxidation of the simvastatin moiety. The relative rates of these two processes would determine the systemic exposure of both the intact prodrug and the released simvastatin. If ester hydrolysis is rapid and occurs pre-systemically (e.g., in the intestine or liver), the subsequent pharmacokinetic profile may closely resemble that of orally administered simvastatin. Conversely, if the ester is more stable, a greater proportion of the intact ester-prodrug might reach systemic circulation before being metabolized.

In Vivo Fate and Biodistribution Analysis (utilizing the pyrene label for tracking)

The pyrene moiety serves as a fluorescent reporter, enabling the visualization and tracking of the prodrug in vivo without the need for radioisotopes.

Real-Time Imaging and Tracking of the Prodrug in Animal Systems

Fluorescent imaging is a powerful, non-invasive tool for monitoring drug delivery and distribution in real-time within living animal models. mdpi.com Fluorophores like pyrene can be used to track the location and concentration of a labeled compound. nih.gov The use of near-infrared (NIR) fluorescent probes is particularly advantageous for in vivo imaging due to deeper tissue penetration and lower autofluorescence. researchgate.net

Theoretically, upon administration of Simvastatin, 1-Pyreneacetyl Ester to an animal model, techniques such as fluorescence molecular tomography (FMT) could be employed to track the accumulation of the fluorescent signal in various organs over time. springernature.comnih.gov This would provide dynamic information on the rate of distribution to target and non-target tissues. The cleavage of the ester bond would result in the separation of the fluorescent pyrene tag from the simvastatin drug, allowing for potential differentiation between the intact prodrug and its metabolic byproducts, assuming their biodistribution patterns differ.

Tissue-Specific Distribution and Accumulation (e.g., liver tropism, non-target tissues, targeted sites if applicable)

Based on the known properties of simvastatin and pyrene, Simvastatin, 1-Pyreneacetyl Ester is expected to accumulate primarily in the liver. Simvastatin itself is a substrate for the organic anion-transporting polypeptide (OATP) 1B1, which facilitates its uptake into hepatocytes. clinpgx.orgfda.gov Studies on other statins, such as [18F]atorvastatin, using PET imaging in rats confirm the liver as the primary target organ with negligible uptake in most other tissues. nih.gov

Similarly, studies on the biodistribution of pyrene in rats following oral administration show that its metabolites accumulate in various tissues, with high concentrations of the glucuronide conjugate (PYOG) found in the small intestine, kidney, and liver. researchgate.netnih.gov The parent pyrene compound was found predominantly in the large intestine and feces. nih.gov This suggests that after the ester is cleaved, both the resulting simvastatin and the pyrene-containing metabolite would likely be concentrated in and processed by the liver and gastrointestinal system.

Fluorescent imaging of the pyrene label would allow for a visual and quantitative confirmation of this expected liver tropism. It would also enable the assessment of accumulation in non-target tissues, providing a more complete picture of the compound's biodistribution. nih.gov

Distribution of Pyrene Metabolites in Rat Tissues Concentrations are expressed in ng per gram of wet tissue weight (mean ± SD).

| Tissue | Pyrene-1-glucuronide (PYOG) | Pyrene-1-sulfate (PYOS) | 1-Hydroxypyrene (PYOH) |

| Liver | 16.9 ± 3.4 | 1.9 ± 0.3 | 0.5 ± 0.1 |

| Kidney | 17.5 ± 2.6 | 1.0 ± 0.2 | 0.5 ± 0.1 |

| Lung | 11.2 ± 2.4 | 0.9 ± 0.3 | 0.4 ± 0.0 |

| Small Intestine (Ileum) | 39.4 ± 10.9 | 2.0 ± 0.6 | 0.6 ± 0.1 |

| Large Intestine (Colon) | 4.8 ± 1.1 | 1.0 ± 0.3 | 1.6 ± 0.4 |

| Spleen | 2.1 ± 0.7 | nd | 0.3 ± 0.1 |

| Heart | 2.5 ± 0.5 | 0.8 ± 0.2 | 0.3 ± 0.1 |

| Brain | 1.8 ± 0.2 | nd | 0.3 ± 0.0 |

nd: not detected. Source: Adapted from Ikenaka et al., The Journal of Veterinary Medical Science. researchgate.netnih.gov

Based on a comprehensive search of available scientific literature, there is no specific information on the in vivo stability and metabolite generation of the compound "Simvastatin, 1-Pyreneacetyl Ester" in animal models.

The existing research primarily focuses on Simvastatin, which is an inactive lactone prodrug. In vivo, Simvastatin is hydrolyzed to its active β-hydroxy acid form, Simvastatin acid. The metabolism of Simvastatin has been studied in various animal models, including rats, dogs, and rabbits, leading to the identification of several metabolites. These include hydroxylated and exomethylene derivatives, which are primarily formed through oxidation by cytochrome P450 enzymes, particularly CYP3A4.

However, studies detailing the specific assessment of "Simvastatin, 1-Pyreneacetyl Ester" in terms of its stability as a prodrug and the generation of its unique metabolites in an in vivo animal context could not be located in the public domain. Research on this particular ester derivative, if it exists, has not been published in the accessible scientific literature.

Therefore, it is not possible to provide detailed research findings or data tables for the "Assessment of Prodrug Stability and Metabolite Generation In Vivo" for "Simvastatin, 1-Pyreneacetyl Ester" as requested.

Advanced Research Applications and Methodologies Utilizing the Pyrene Moiety

Development of Fluorescent Probes for Simvastatin (B1681759) Research

The inherent fluorescence of the pyrene (B120774) moiety in Simvastatin, 1-Pyreneacetyl Ester makes it a potent analytical tool. This has been particularly beneficial in creating fluorescent probes to unravel the mechanisms of action and metabolic fate of simvastatin.

Design and Application of Pyrene-Based Fluorescent Tags for Biochemical Assays

The pyrene group functions as a fluorescent tag, permitting the detection and quantification of the compound in diverse biochemical assays. Pyrene is an excellent fluorophore due to its high quantum yield and sensitivity to its immediate environment. nih.govrsc.org A key feature of pyrene is the sensitivity of its emission spectrum to the polarity of its surroundings. nih.gov This characteristic, along with its ability to form excited-state dimers (excimers) when two pyrene molecules are in close proximity, provides a powerful method for studying drug-protein interactions, and localization within cellular structures. nih.govnih.gov Changes in the fluorescence can indicate, for example, the binding of the molecule to a lipid surface or its entry into a less polar environment like a cell membrane. nih.gov

Real-Time Monitoring of Ester Hydrolysis and Drug Release Kinetics in Controlled Environments

A primary application for Simvastatin, 1-Pyreneacetyl Ester is the real-time monitoring of its hydrolysis back to the active drug, simvastatin. The ester bond linking simvastatin and the pyreneacetyl group can be cleaved by esterases, which are common enzymes in the body. nih.gov As this hydrolysis occurs, the change in the chemical structure and the separation of the pyrene from the simvastatin moiety can lead to distinct changes in the fluorescence signal. This allows for precise, real-time tracking of drug release kinetics from various formulations in controlled lab settings. Such monitoring is crucial for understanding the rate and extent of this prodrug's conversion and for designing effective delivery systems.

Bio-conjugation and Nanocarrier System Development

The lipophilic nature and fluorescent tag of Simvastatin, 1-Pyreneacetyl Ester make it an ideal candidate for incorporation into advanced drug delivery systems, such as polymeric micelles and nanoparticles.

Integration of Simvastatin, 1-Pyreneacetyl Ester into Polymeric Micelles and Nanoparticles

Researchers have effectively integrated Simvastatin, 1-Pyreneacetyl Ester into the hydrophobic core of polymeric micelles and nanoparticles. nih.govnih.gov These nanocarriers are often formed from amphiphilic block copolymers, such as PEG-PLGA, which self-assemble in water. nih.govnih.gov The pyrene-labeled simvastatin acts as a fluorescent cargo, which is critical for studying the characteristics of the formulation. The use of pyrene as a fluorescent probe is a common method to determine the critical micelle concentration (CMC) of such polymers, a key parameter in the formation of nanoparticles. acs.org

Investigation of Prodrug Loading, Release Kinetics, and Stability within Formulations

The fluorescence of the pyrene tag is essential for quantifying the loading efficiency and capacity of the prodrug within nanocarriers. By measuring fluorescence intensity, researchers can determine the amount of Simvastatin, 1-Pyreneacetyl Ester encapsulated in a formulation. nih.govnih.gov Furthermore, the stability of the loaded nanoparticles and the drug release kinetics can be monitored by observing changes in the fluorescence signal over time under different conditions, such as varying pH levels. nih.govfrontiersin.org This provides invaluable data on how different polymer compositions and environmental factors influence the formulation's ability to retain and release the drug. nih.govdrugbank.com For instance, studies have shown that the release of simvastatin from nanocarriers can be sustained over several hours. nih.gov

| Micelle Formulation Characteristic | Method of Determination | Finding |

| Critical Micelle Concentration (CMC) | Pyrene Fluorescence Probe Method | 19.4 µg/mL for TC-PEG-PLGA conjugates nih.gov |

| Drug Encapsulation Efficiency | Solvent Diffusion Method & Quantification | 81.8 ± 3.1% for SIM in TC-PEG-PLGA micelles nih.gov |

| Drug Loading Content | Solvent Diffusion Method & Quantification | 7.56 ± 0.27% for SIM in TC-PEG-PLGA micelles nih.gov |

| In Vitro Drug Release | Dialysis Method & Quantification | Sustained release over 72 hours nih.gov |

Targeted Delivery Strategies in In Vitro and In Vivo Preclinical Models (e.g., specific cell lines, animal fracture models)

The fluorescent properties of Simvastatin, 1-Pyreneacetyl Ester are highly beneficial for tracking the biodistribution and cellular uptake of nanocarriers in preclinical research. nih.gov In in vitro studies with specific cell lines, fluorescence microscopy can be used to visualize the internalization of nanoparticles and the intracellular location of the simvastatin prodrug. frontiersin.org In in vivo settings, such as animal fracture models where simvastatin is explored for its bone-healing properties, the pyrene tag allows for tracking the nanocarrier to the site of injury. nih.gov This helps assess the targeting efficiency of the delivery system and confirms that the drug reaches its intended therapeutic site. nih.govnih.gov For example, studies have successfully used fluorescently-labeled nanoparticles to confirm their accumulation in the fracture calluses of mice. nih.gov

Mechanistic Probing of Cellular Interactions and Drug Fate

The conjugation of a pyreneacetyl ester to simvastatin creates a fluorescent analog that holds significant potential for elucidating the intricate interactions of the parent drug at a cellular and subcellular level. The pyrene moiety, a well-established fluorescent probe, allows for real-time visualization and quantitative analysis of the compound's journey into and within cells. This capability is instrumental in moving beyond the systemic effects of simvastatin to understand its direct engagement with cellular components, a critical aspect for deciphering its multifaceted pharmacological profile. The lipophilic nature of both simvastatin and the pyrene group suggests a strong affinity for lipid-rich environments, such as cell membranes, which are the primary gatekeepers and sites of action for many pharmaceuticals.

The unique photophysical properties of pyrene, particularly its long fluorescence lifetime and the formation of excited-state dimers (excimers) at high concentrations, provide a versatile toolkit for researchers. These features enable the detailed study of not only the localization of "Simvastatin, 1-Pyreneacetyl Ester" but also its aggregation state and the microenvironment it inhabits. Such insights are crucial for understanding how the drug traverses cellular barriers and interacts with its molecular targets.

Utilizing Pyrene Fluorescence for FRET-Based Studies of Intracellular Processes

Forster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique that can measure the proximity between two fluorescent molecules on a nanometer scale. In the context of "Simvastatin, 1-Pyreneacetyl Ester," the pyrene moiety can serve as either a donor or an acceptor in a FRET pair. This opens up avenues for investigating a range of intracellular processes with high spatial resolution.

For instance, by co-localizing "Simvastatin, 1-Pyreneacetyl Ester" with another fluorescently labeled molecule within the cell, researchers can probe their potential interactions. A key application would be to study the interaction of simvastatin with its primary target, HMG-CoA reductase, which is localized in the endoplasmic reticulum. nih.govresearchgate.net By engineering a fluorescent protein tag (e.g., GFP or a red fluorescent protein) on HMG-CoA reductase, the occurrence of FRET between the pyrene-labeled simvastatin and the tagged enzyme would provide direct evidence of their binding in a cellular context. The efficiency of FRET could further yield quantitative data on the binding affinity and kinetics within the native cellular milieu.

The table below outlines a hypothetical experimental setup for a FRET-based study to investigate the interaction between "Simvastatin, 1-Pyreneacetyl Ester" and HMG-CoA reductase.

| Component | Description | Role in FRET | Expected Outcome |

| Simvastatin, 1-Pyreneacetyl Ester | The fluorescently labeled drug molecule. | Donor or Acceptor | Localizes to the endoplasmic reticulum. |

| HMG-CoA Reductase-GFP | The target enzyme fused with a Green Fluorescent Protein. | Acceptor or Donor | Co-localizes with the drug at the ER. |

| FRET Signal | Non-radiative energy transfer from the excited donor to the acceptor. | Proximity indicator | A positive FRET signal indicates direct interaction between simvastatin and its target enzyme. |

This approach is not limited to protein-drug interactions. It can be extended to study the co-localization and interaction of "Simvastatin, 1-Pyreneacetyl Ester" with other cellular components, such as specific lipids in membrane microdomains or other proteins involved in its metabolic pathway. The versatility of FRET, enabled by the pyrene tag, offers a window into the dynamic molecular choreography that governs the drug's fate and action inside the cell.

Investigating Membrane Interactions and Penetration Mechanisms

The passage of a drug across the cell membrane is a critical determinant of its bioavailability and efficacy. The lipophilic character of simvastatin suggests that its interaction with the lipid bilayer is a key aspect of its cellular uptake. "Simvastatin, 1-Pyreneacetyl Ester" provides an invaluable tool to dissect these membrane interactions in detail. The fluorescence of the pyrene moiety is highly sensitive to the polarity of its environment. This property can be exploited to monitor the entry of the molecule into the hydrophobic core of the cell membrane.

As the pyrene-labeled simvastatin partitions from the aqueous extracellular space into the nonpolar lipid bilayer, a characteristic shift in its fluorescence emission spectrum (a "blue shift") and an increase in its fluorescence quantum yield would be observed. This provides a clear spectral signature for membrane penetration.

Furthermore, the ability of pyrene to form excimers—excited-state dimers that emit light at a longer wavelength than the monomer—can be used to probe the concentration and aggregation of "Simvastatin, 1-Pyreneacetyl Ester" within the membrane. At low concentrations, monomer fluorescence will dominate. As the concentration within the membrane increases, the likelihood of two pyrene moieties being in close proximity rises, leading to the appearance of an excimer fluorescence band. This can be used to study the drug's distribution and potential for self-association within the lipid bilayer, which may influence its mechanism of action and potential off-target effects.

The following table summarizes how the fluorescent properties of "Simvastatin, 1-Pyreneacetyl Ester" can be used to study membrane interactions.

| Fluorescence Parameter | Membrane Event | Expected Change | Information Gained |

| Emission Wavelength | Partitioning into the lipid bilayer | Blue shift (shift to shorter wavelengths) | Confirmation of entry into the hydrophobic membrane core. |

| Fluorescence Intensity | Entry into the nonpolar membrane environment | Increase | Indicates the transfer from an aqueous to a hydrophobic environment. |

| Excimer-to-Monomer Fluorescence Ratio (E/M) | Accumulation and aggregation within the membrane | Increase with concentration | Provides a measure of the local concentration and aggregation state of the drug within the membrane. |

By utilizing these advanced fluorescence methodologies, "Simvastatin, 1-Pyreneacetyl Ester" can serve as a sophisticated probe to unravel the detailed mechanisms of how simvastatin interacts with and traverses cellular membranes, providing fundamental insights into its cellular pharmacokinetics.

Future Directions in Simvastatin Ester Prodrug Research

Exploration of Novel Simvastatin (B1681759) Prodrug Design Principles beyond Simple Esters

The traditional approach to simvastatin prodrugs has often involved simple ester modifications. However, the future of simvastatin prodrug research lies in moving beyond these conventional designs to create more sophisticated and targeted delivery systems.

One promising avenue is the development of amphiphilic macromolecular prodrugs . For instance, a novel amphiphilic dendritic simvastatin-methoxy polyethylene (B3416737) glycol conjugate (SIM-mPEG) has been synthesized. This conjugate self-assembles into micelles, which can encapsulate additional free simvastatin. nih.gov This design not only improves the poor water solubility of simvastatin but also facilitates passive targeting to specific sites, such as bone fractures. nih.govnih.gov

Another innovative approach involves the synthesis of oxime derivatives of simvastatin . These derivatives have been designed as mutual prodrugs to increase aqueous solubility and potentially enhance bioavailability, thereby improving therapeutic potency and reducing adverse effects. researchgate.net

Furthermore, the concept of cascade-latentiated inhibitors is being explored. This involves designing a prodrug that undergoes a series of transformations to release the active drug. A novel oxime derivative of simvastatin has been proposed as such a system, aiming to increase the hydrophilic properties of the compound. researchgate.net

The development of ROS-responsive simvastatin nano-prodrugs represents a cutting-edge strategy for targeted therapy. In one study, a redox-responsive nanoprodrug of simvastatin (TPTS) was synthesized by linking it to an α-tocopherol polyethylene glycol derivative via a thioketal linker. This design allows for the release of the parent simvastatin in the presence of reactive oxygen species (ROS), which are often elevated in pathological conditions like atherosclerosis. acs.org

These examples highlight a clear trend towards designing "smart" prodrugs that can respond to specific physiological cues or be directed to particular tissues, offering a significant improvement over simple ester modifications.

Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis of Prodrug Activation

The ability to monitor the conversion of a prodrug to its active form in real-time is crucial for understanding its pharmacokinetic profile and therapeutic efficacy. The pyrene (B120774) moiety in "Simvastatin, 1-Pyreneacetyl Ester" makes it an inherently fluorescent compound, suggesting its potential use as a probe for fluorescence-based analytical techniques. researchgate.net

Advanced spectroscopic methods are at the forefront of this analytical challenge. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a powerful tool for separating and quantifying simvastatin and its metabolites. nih.govresearchgate.netekb.eg For instance, RP-HPLC methods have been developed for the simultaneous estimation of simvastatin and its impurities. nih.gov

For enhanced sensitivity and specificity, mass spectrometry (MS) is often coupled with liquid chromatography. Techniques like LC-MS/MS and direct-injection LC-MS-MS have been validated for the simultaneous quantitation of simvastatin and its active acid form in human plasma. researchgate.net These methods are highly sensitive, with some achieving a lower limit of quantitation of 0.5 ng/ml. researchgate.net

Fluorescence spectroscopy is another valuable technique, especially for fluorescently tagged prodrugs. The synthesis of near-infrared dye-labeled SIM-mPEG micelles has enabled in vivo optical imaging to track the distribution of the prodrug in real-time. This has been successfully used to demonstrate the passive targeting of these micelles to fracture sites in mice. nih.gov The intrinsic fluorescence of "Simvastatin, 1-Pyreneacetyl Ester" could be similarly exploited for such imaging studies.

Furthermore, techniques like Raman imaging are emerging as powerful tools to study the biochemical changes in cells upon treatment with statins, offering a label-free method to investigate drug-cell interactions at a subcellular level. acs.org

These advanced analytical techniques provide the necessary tools to meticulously track the journey of a simvastatin prodrug from administration to activation, offering invaluable insights for optimizing drug design and delivery.

Computational Modeling and In Silico Approaches for Prodrug Optimization and Predictability of Biotransformation

Computational modeling and in silico methods are becoming indispensable in modern drug discovery and development, offering a way to predict and optimize the properties of prodrugs before they are synthesized.

Density Functional Theory (DFT) calculations have been employed to design novel simvastatin prodrugs. By modeling intramolecular proton transfer based on Kirby's enzyme model, researchers can predict the rate of conversion of a prodrug to the active drug. This approach allows for the rational design of prodrugs with desired release kinetics. researchgate.netexo-ricerca.itnih.gov For example, DFT calculations have been used to design three simvastatin prodrugs with the potential for enhanced bioavailability. exo-ricerca.itresearchgate.net

Physiologically Based Pharmacokinetic (PBPK) modeling is another powerful in silico tool. PBPK models integrate in vitro data on permeability and metabolism to predict the in vivo pharmacokinetics of a drug. researchgate.net Such models have been developed for simvastatin to predict its systemic and local concentrations in the liver and muscle, taking into account the interplay of metabolic enzymes and drug transporters. nih.gov These models can be used to assess how different prodrug formulations might alter the bioavailability and tissue distribution of simvastatin. bg.ac.rs

In silico prediction of metabolism is also crucial for prodrug design. Programs like MetaPrint2D can be used to predict the most likely sites of metabolic reactions on a molecule. This information is vital for designing prodrugs that are stable until they reach their target and are then efficiently converted to the active form. nih.gov For example, in silico analysis has been used to predict the microbial metabolic pathways of simvastatin. nih.gov

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the development of optimized simvastatin prodrugs by providing a rational basis for their design and predicting their in vivo behavior.

Q & A

Q. What are the critical steps in synthesizing Simvastatin, 1-Pyreneacetyl Ester with high yield and purity?

Methodological Answer:

- Esterification Protocol : React simvastatin hydroxyl acid with 1-pyreneacetyl chloride in anhydrous dichloromethane under nitrogen atmosphere, using a catalytic amount of dimethylaminopyridine (DMAP) to enhance acylation efficiency.

- Purification : Employ silica gel column chromatography (mobile phase: hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (C18 column, 238 nm detection, 3.0 mL/min flow rate) .

- Yield Optimization : Monitor reaction kinetics using TLC and adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of 1-pyreneacetyl chloride to simvastatin hydroxyl acid) to minimize side products like dimeric impurities .

Q. How to characterize the structural integrity of Simvastatin, 1-Pyreneacetyl Ester?

Methodological Answer:

- Spectroscopic Analysis : Use -NMR (δ 7.5–8.5 ppm for pyrene protons) and -NMR (carbonyl peaks at ~170 ppm) to confirm ester bond formation.

- Mass Spectrometry : High-resolution ESI-MS (expected [M+Na]: 724.3 m/z) to verify molecular weight and detect trace impurities (e.g., dehydro derivatives at 722.3 m/z) .

- XRD for Crystallinity : Analyze crystalline structure using X-ray diffraction if the compound is recrystallized from ethanol/water mixtures .

Q. What analytical methods are recommended for assessing purity in preclinical studies?

Methodological Answer:

- HPLC-UV : Use a validated method with a L1 column (C18, 4.6 × 150 mm), gradient elution (acetonitrile/0.1% phosphoric acid), and 238 nm detection. System suitability criteria: resolution >3 between simvastatin and lovastatin peaks .

- Impurity Profiling : Quantify dimeric impurities (e.g., Simvastatin Dimer Impurity, CAS 476305-24-5) using reference standards and limit thresholds (<0.15% w/w) per ICH guidelines .

Advanced Research Questions

Q. How to design in vitro studies to evaluate the cellular uptake of Simvastatin, 1-Pyreneacetyl Ester?

Methodological Answer:

- Fluorescence-Based Assays : Leverage the intrinsic fluorescence of the pyrene moiety (excitation 340 nm, emission 376 nm) to track intracellular accumulation in cell lines (e.g., HepG2 or Caco-2).

- Confocal Microscopy : Use time-lapse imaging to visualize subcellular localization, particularly in lipid-rich regions like membranes or lipid droplets .

- Quantitative Analysis : Normalize fluorescence intensity to protein content (Bradford assay) and compare with non-esterified simvastatin controls .

Q. What experimental strategies resolve contradictions in pharmacokinetic data for esterified statins?

Methodological Answer:

- Species-Specific Metabolism : Compare hydrolysis rates in human vs. rodent plasma (e.g., 90% hydrolysis in human plasma vs. 50% in rat plasma at 37°C over 2 hours).

- Enzyme Inhibition Studies : Co-incubate with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to isolate enzymatic vs. non-enzymatic degradation pathways .

- Biphasic Dissolution Testing : Simulate gastrointestinal transit using pH-shift models to assess stability in acidic (stomach) and neutral (intestine) conditions .

Q. How to optimize formulation stability for Simvastatin, 1-Pyreneacetyl Ester in solid dispersions?

Methodological Answer:

- Polymer Selection : Screen polymers (e.g., HPMCAS, PVP-VA64) via DSC to identify glass transition temperature () >50°C above storage temperature to prevent recrystallization.

- Spherical Crystallization : Use solvent evaporation (e.g., ethanol/water) to produce micronized particles with enhanced dissolution (target D90 <10 µm) .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 3 months; monitor impurity formation (e.g., dehydro derivatives via LC-MS) .

Q. What statistical approaches are suitable for analyzing dose-response relationships in in vivo efficacy studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.